molecular formula C22H23NO2S B3852777 N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline CAS No. 356075-80-4

N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline

Cat. No.: B3852777
CAS No.: 356075-80-4
M. Wt: 365.5 g/mol
InChI Key: XEYJEESSZYMPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline is an organic compound with a complex structure that includes benzyl, methoxy, and methylsulfanyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting 3-hydroxy-4-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the methylsulfanyl group: This step involves the reaction of 3-bromoaniline with methylthiolate, which can be generated in situ from sodium methanethiolate and dimethyl sulfoxide.

    Coupling of the intermediates: The final step involves coupling the benzyloxy and methylsulfanyl intermediates using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfanyl groups.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfanyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline: Unique due to the combination of benzyloxy, methoxy, and methylsulfanyl groups.

    N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)benzamide: Similar structure but with a benzamide group instead of an aniline.

    N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)phenol: Similar structure but with a phenol group instead of an aniline.

Uniqueness

The unique combination of functional groups in this compound provides it with distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-24-21-12-11-18(15-23-19-9-6-10-20(14-19)26-2)13-22(21)25-16-17-7-4-3-5-8-17/h3-14,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYJEESSZYMPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=CC=C2)SC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153879
Record name 4-Methoxy-N-[3-(methylthio)phenyl]-3-(phenylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356075-80-4
Record name 4-Methoxy-N-[3-(methylthio)phenyl]-3-(phenylmethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356075-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-[3-(methylthio)phenyl]-3-(phenylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline
Reactant of Route 2
Reactant of Route 2
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline
Reactant of Route 3
Reactant of Route 3
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline
Reactant of Route 4
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline
Reactant of Route 5
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline
Reactant of Route 6
Reactant of Route 6
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.